molecular formula C37H62N6O9 B1680879 (3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid CAS No. 182134-00-5

(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid

Cat. No.: B1680879
CAS No.: 182134-00-5
M. Wt: 734.9 g/mol
InChI Key: SAXOLASVBDNDNE-CBOMKFDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC 67655 is a peptidomimetic that specifically inhibits human leukocyte antigen DRB10401-restricted T cell proliferation.

Properties

CAS No.

182134-00-5

Molecular Formula

C37H62N6O9

Molecular Weight

734.9 g/mol

IUPAC Name

(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid

InChI

InChI=1S/C37H62N6O9/c1-6-17-39-31(25(5)44)34(50)43(33(49)30(23(2)3)40-28(45)21-24(4)26-14-9-7-10-15-26)32(48)27-16-13-20-42(27)36(52)37(38,22-29(46)47)35(51)41-18-11-8-12-19-41/h23-27,30-31,39,44H,6-22,38H2,1-5H3,(H,40,45)(H,46,47)/t24-,25+,27-,30-,31-,37+/m0/s1

InChI Key

SAXOLASVBDNDNE-CBOMKFDPSA-N

Isomeric SMILES

CCCN[C@@H]([C@@H](C)O)C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@](CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)[C@H](C(C)C)NC(=O)C[C@H](C)C3CCCCC3

SMILES

CCCNC(C(C)O)C(=O)N(C(=O)C1CCCN1C(=O)C(CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)C(C(C)C)NC(=O)CC(C)C3CCCCC3

Canonical SMILES

CCCNC(C(C)O)C(=O)N(C(=O)C1CCCN1C(=O)C(CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)C(C(C)C)NC(=O)CC(C)C3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC 67655;  SC-67655;  SC67655; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid
Reactant of Route 2
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid
Reactant of Route 4
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid
Reactant of Route 5
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid
Reactant of Route 6
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid

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